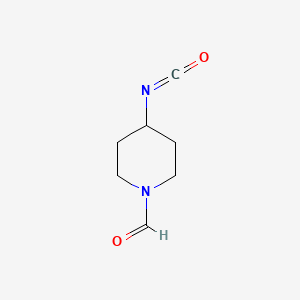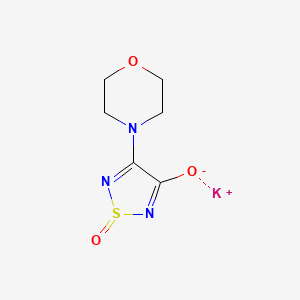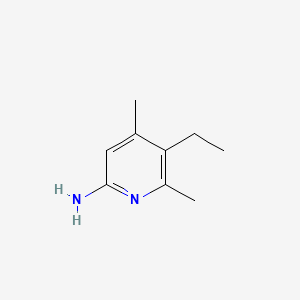
1-Piperidinecarboxaldehyde, 4-isocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyanatopiperidine-1-carbaldehyde is a chemical compound with the molecular formula C7H10N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an isocyanate and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatopiperidine-1-carbaldehyde typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the isocyanate and aldehyde groups. One common method is the reaction of piperidine-1-carbaldehyde with phosgene to form the isocyanate derivative. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 4-Isocyanatopiperidine-1-carbaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isocyanatopiperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: 4-Isocyanatopiperidine-1-carboxylic acid.
Reduction: 4-Isocyanatopiperidine-1-methanol.
Substitution: Urea and carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isocyanatopiperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Isocyanatopiperidine-1-carbaldehyde involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of stable adducts. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives. These reactions can modulate the activity of target molecules and pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Piperidine-1-carbaldehyde: Lacks the isocyanate group, making it less reactive in certain nucleophilic substitution reactions.
4-Isocyanatopiperidine: Lacks the aldehyde group, limiting its use in condensation reactions.
4-Formylpiperidine: Contains only the aldehyde group, making it less versatile in forming urea and carbamate derivatives.
Uniqueness: 4-Isocyanatopiperidine-1-carbaldehyde is unique due to the presence of both isocyanate and aldehyde functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
4-isocyanatopiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H10N2O2/c10-5-8-7-1-3-9(6-11)4-2-7/h6-7H,1-4H2 |
InChI-Schlüssel |
QKXYTWOASKCPPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N=C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)

![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)



![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)

![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)

![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)


